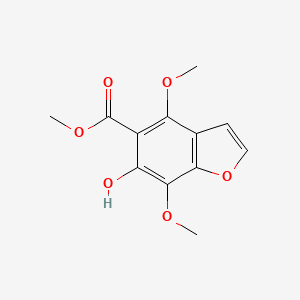
4-Amino-6-((1-methyl-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-((1-methyl-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde is a complex organic compound that features both indole and pyrimidine moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and anti-inflammatory properties . Pyrimidine derivatives are also widely recognized for their roles in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-((1-methyl-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating to produce the indole product
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-((1-methyl-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-6-((1-methyl-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-6-((1-methyl-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For example, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways . The compound may induce cell apoptosis, arrest cells in specific phases of the cell cycle, and inhibit polymerization of tubulin .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Known for its antiviral activity.
N-((1-methyl-1H-indol-3-yl)methyl): Studied for its potential as a tubulin polymerization inhibitor.
Properties
CAS No. |
919485-90-8 |
|---|---|
Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
4-amino-6-(1-methylindol-5-yl)oxypyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C14H12N4O2/c1-18-5-4-9-6-10(2-3-12(9)18)20-14-11(7-19)13(15)16-8-17-14/h2-8H,1H3,(H2,15,16,17) |
InChI Key |
QJANROOJBKWNSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)OC3=NC=NC(=C3C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916545.png)





![Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12916564.png)


![2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12916593.png)


